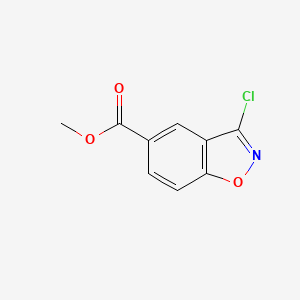

1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester

Vue d'ensemble

Description

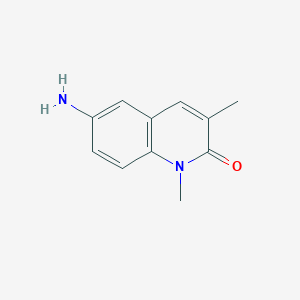

1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester is a chemical compound. It is a derivative of benzisoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . The unique benzisoxazole scaffold exhibits potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation agents, and more .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- The compound is used in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of 1,2,3‐Triazole substituted Isoxazoles, a process starting from various benzaldehydes. This demonstrates its utility in creating structurally diverse and potentially bioactive molecules (Ramana & Reddy, 2012).

Development of Novel Organic Compounds

- It plays a role in the synthesis of Isoxazole- and Oxazole-4-carboxylic Acids derivatives, a process involving domino isoxazole-isoxazole isomerization. This illustrates its contribution to the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Serebryannikova et al., 2019).

Creation of Complex Ester Compounds

- The compound is used in creating complex ester compounds. A method was developed for synthesizing esters of benzoic, 2-chlorobenzoic, and 5-phenylisoxazole-3-carboxylic acids, showcasing its role in the development of specialized chemical compounds (Dikusar et al., 2014).

Corrosion Inhibition

- It has been evaluated for its effectiveness as a corrosion inhibitor for steel in hydrochloric acid, indicating its potential application in industrial settings for material protection (Herrag et al., 2007).

Synthesis of Biologically Active Substances

- The compound is part of the synthesis process of biologically active substances, such as in the creation of 4-aminoimidazolyl-5-carboxylic acid esters, which are a part of the search for new biologically active materials (Reznichenko et al., 2004).

Pharmaceutical Research

- In pharmaceutical research, it's used in the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties, which have shown synergetic effects in bioassays with antitumor drugs (Kletskov et al., 2018).

Exploring Anti-Inflammatory and Cytotoxic Agents

- It's a key component in the synthesis of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids, researched for their potential anti‐inflammatory and cytotoxic activities, demonstrating its importance in the development of new therapeutic agents (Thakral et al., 2022).

Mécanisme D'action

Target of Action

It is known that benzisoxazole derivatives can target various enzymes or proteins such as dna topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of cancer formation and proliferation .

Mode of Action

It’s known that benzisoxazole derivatives, such as risperidone and zonisamide, exhibit anticonvulsant actions . The variants with fluorine functionalization lead to a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .

Biochemical Pathways

It’s known that benzisoxazole derivatives can affect various pathways involved in cancer formation and proliferation .

Pharmacokinetics

It’s known that the variants with fluorine functionalization of benzisoxazole derivatives can have a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .

Result of Action

It’s known that benzisoxazole derivatives can have various biological activities such as anticancer, antimicrobial, anti-glycation, anti-inflammatory, antipsychotic agents, and anti-tubercular .

Action Environment

It’s known that the synthesis of benzisoxazole derivatives can be influenced by different reaction conditions and catalysts .

Analyse Biochimique

Biochemical Properties

1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities, which are attributed to its interactions with specific enzymes and proteins involved in these pathways. For instance, the chloro substituent on the benzisoxazole ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways in microbial cells, resulting in antimicrobial effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death. Additionally, it can alter gene expression profiles, leading to the suppression of oncogenes and the activation of tumor suppressor genes. These changes in gene expression and signaling pathways contribute to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, it can activate certain receptors that trigger apoptotic pathways, leading to cell death. These binding interactions and enzyme inhibitions are crucial for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for its use in clinical settings. Threshold effects have been observed, where a certain dose is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism leads to the formation of active metabolites that contribute to its therapeutic effects. Additionally, the compound can affect metabolic flux and alter the levels of certain metabolites, further influencing its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by its lipophilicity and ability to cross cell membranes. This property allows it to reach target sites and interact with specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it induces apoptosis by disrupting mitochondrial function. Additionally, it can be targeted to the nucleus, where it interacts with DNA and modulates gene expression. These subcellular localizations are essential for its therapeutic effects .

Propriétés

IUPAC Name |

methyl 3-chloro-1,2-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVPNGIPKWUCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)